
methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves Michael-Wittig condensations, as seen in the novel reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2H-pyran-5-carboxylates, leading to highly functionalized cyclohexenonedicarboxylates . Additionally, the reaction of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one with α-amino acids and their esters through Michael addition and subsequent elimination of HCN is another example of synthesis involving pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, as indicated by the formation of multiple diastereomers in the synthesis of cyclohexenonedicarboxylates . The steric effects in the 1,3-dipolar addition reactions, as discussed in the context of 2-diazopropane and methyl but-2-ynoate, also highlight the importance of molecular structure in determining reaction outcomes .
Chemical Reactions Analysis
Chemical reactions involving pyrazole derivatives can lead to a variety of products. For instance, the formation of azomethine ylides from the reaction of pyrazoline derivatives with α-amino acids suggests a rich chemistry that could be relevant to the compound of interest . The cycloaddition reactions and the influence of steric factors further demonstrate the reactivity of such molecules .
Physical and Chemical Properties Analysis
The solubility and thermodynamic properties of pyrazole derivatives are crucial for their practical applications. The solubility of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in various organic solvents and the corresponding thermodynamic modeling provide valuable data for understanding the behavior of similar compounds in solution . The thermodynamic calculations related to the preparation of 3,4-dimethyl-1H-yl-pyrazole from 3-methyl-2-butanone offer insights into the physical parameters and thermochemical properties that could be relevant for the compound .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Given the range of biological activities associated with similar compounds, it’s likely that multiple pathways could be affected . The downstream effects of these interactions would depend on the specific pathways involved and could potentially include a wide range of cellular responses.
Result of Action
The compound’s interaction with its targets would lead to changes in cellular processes, potentially resulting in a range of biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored at room temperature , suggesting that higher temperatures might affect its stability.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 2,4-dioxo-4-(1,3,5-trimethylpyrazol-4-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6-10(7(2)13(3)12-6)8(14)5-9(15)11(16)17-4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKLILLUXKWQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)CC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



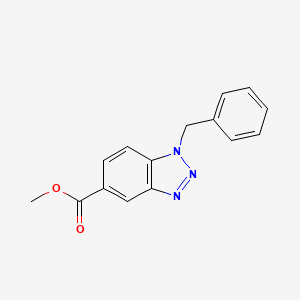
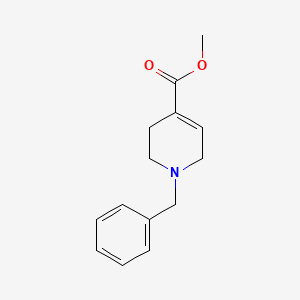
![1H-Indole, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3022773.png)
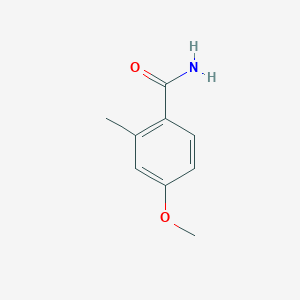

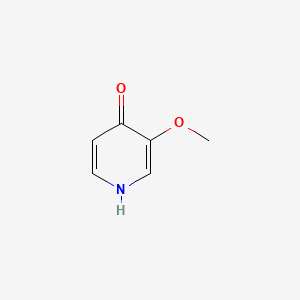
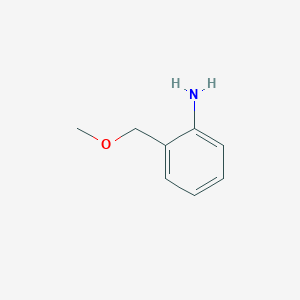

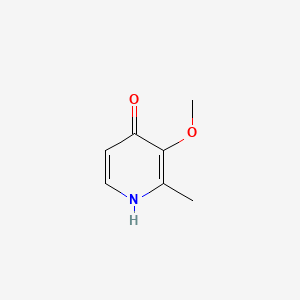

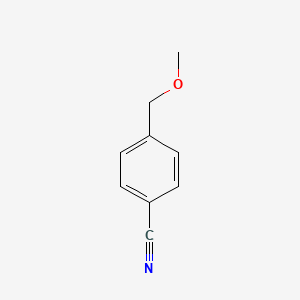
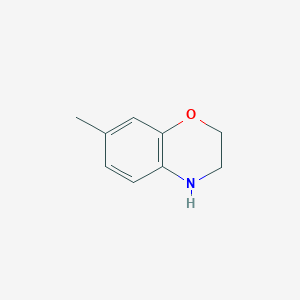

![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)